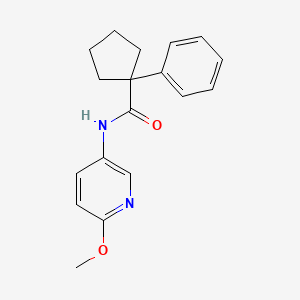
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1023481-57-3) is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- Purity : Typically >98% in commercial preparations .
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. These transporters play significant roles in drug absorption, distribution, and elimination, making this compound relevant for enhancing drug efficacy and bioavailability .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects in cancer therapies .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies have demonstrated that it can mitigate oxidative stress-induced neuronal damage. This property may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Study 2: Neuroprotection in Animal Models
In animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The neuroprotective effects were linked to the modulation of inflammatory responses and preservation of blood-brain barrier integrity during ischemic events .
Comparative Analysis with Similar Compounds
科学的研究の応用
Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide in combating tuberculosis. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating their effectiveness as anti-tubercular agents .
Case Study: Synthesis and Evaluation
- Compounds Tested : Five derivatives (6a, 6e, 6h, 6j, and 6k) demonstrated significant anti-tubercular activity.
- IC90 Values : The most active compounds showed IC90 values between 3.73 and 4.00 μM.
- Cytotoxicity : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies involving similar pyridine derivatives indicate that they can exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
Research Findings
- Metal Complexes : The synthesis of metal complexes using ligands derived from 6-methoxypyridine has shown enhanced antimicrobial activity compared to their non-complexed counterparts, indicating the potential for developing new antibacterial agents .
Pharmacological Insights
The pharmacological profile of this compound suggests its role as a potential lead compound for further modifications aimed at enhancing its bioactivity.
Binding Affinity Studies
Recent research has reported on the binding affinity of related compounds to specific biological targets. For instance, CQ211, a derivative with a similar structure, demonstrated a high binding affinity (Kd = 6.1 nM) towards RIOK2, highlighting the importance of structural modifications in enhancing target specificity and potency .
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-9-15(13-19-16)20-17(21)18(11-5-6-12-18)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHVFCWPMRSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














